molecular formula C19H17N3OS2 B12086332 (2Z,5E)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-(pyridin-2-ylmethylidene)-1,3-thiazolidin-4-one

(2Z,5E)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-(pyridin-2-ylmethylidene)-1,3-thiazolidin-4-one

Cat. No.: B12086332
M. Wt: 367.5 g/mol
InChI Key: UYFLAORTCSDPFM-KZEXJOKWSA-N
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Description

(2Z,5E)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-(pyridin-2-ylmethylidene)-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzothiazole moiety, and a pyridine ring. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-(pyridin-2-ylmethylidene)-1,3-thiazolidin-4-one typically involves multi-step reactions. One common method includes the condensation of 3-methyl-1,3-benzothiazol-2-amine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with pyridine-2-carbaldehyde under basic conditions to yield the final product. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(2Z,5E)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-(pyridin-2-ylmethylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halides, amines, thiols, solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2Z,5E)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-(pyridin-2-ylmethylidene)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its unique structure and biological activities make it a promising candidate for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2Z,5E)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-(pyridin-2-ylmethylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,5E)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-(pyridin-2-ylmethylidene)-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:
    • 2-(2-pyridylmethylene)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one
    • 3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo various chemical reactions

Properties

Molecular Formula

C19H17N3OS2

Molecular Weight

367.5 g/mol

IUPAC Name

(2Z,5E)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-(pyridin-2-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H17N3OS2/c1-3-22-16(12-13-8-6-7-11-20-13)25-17(18(22)23)19-21(2)14-9-4-5-10-15(14)24-19/h4-12H,3H2,1-2H3/b16-12-,19-17+

InChI Key

UYFLAORTCSDPFM-KZEXJOKWSA-N

Isomeric SMILES

CCN1/C(=C/C2=CC=CC=N2)/S/C(=C/3\N(C4=CC=CC=C4S3)C)/C1=O

Canonical SMILES

CCN1C(=CC2=CC=CC=N2)SC(=C3N(C4=CC=CC=C4S3)C)C1=O

Origin of Product

United States

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